molecular formula C17H14N2O3 B14376551 3-(2-Methoxybenzoyl)-1-methylquinoxalin-2(1H)-one CAS No. 89569-44-8

3-(2-Methoxybenzoyl)-1-methylquinoxalin-2(1H)-one

Cat. No.: B14376551
CAS No.: 89569-44-8
M. Wt: 294.30 g/mol
InChI Key: CGADVXDMDNTETP-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzoyl)-1-methylquinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a methoxybenzoyl group attached to a quinoxaline core. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzoyl)-1-methylquinoxalin-2(1H)-one typically involves the condensation of 2-methoxybenzoyl chloride with 1-methylquinoxalin-2(1H)-one. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzoyl)-1-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative.

Scientific Research Applications

3-(2-Methoxybenzoyl)-1-methylquinoxalin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzoyl)-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxybenzoyl)-3-methyl-1H-benzimidazol-3-ium
  • 1-(3,5-dichloro-2-methoxybenzoyl)-2-aminobenzimidazole
  • 2-(3,5-dichloro-2-hydroxybenzoylamino)benzimidazole

Uniqueness

3-(2-Methoxybenzoyl)-1-methylquinoxalin-2(1H)-one is unique due to its specific quinoxaline core structure combined with the methoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

89569-44-8

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-(2-methoxybenzoyl)-1-methylquinoxalin-2-one

InChI

InChI=1S/C17H14N2O3/c1-19-13-9-5-4-8-12(13)18-15(17(19)21)16(20)11-7-3-6-10-14(11)22-2/h3-10H,1-2H3

InChI Key

CGADVXDMDNTETP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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